molecular formula C15H26ClN B6344228 (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride CAS No. 1240567-09-2

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride

Cat. No.: B6344228
CAS No.: 1240567-09-2
M. Wt: 255.82 g/mol
InChI Key: VRQSOGOVVJBTGC-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride (: 1240567-09-2) is a high-purity secondary amine compound offered as a key synthetic intermediate for advanced pharmaceutical research and development . With a molecular formula of C 15 H 26 ClN and a molecular weight of 255.83 g/mol, this building block features a sterically bulky and lipophilic structure, contributed by the branched butan-2-yl group and the 4-tert-butylphenylmethyl moiety . These properties make it particularly valuable in medicinal chemistry for modulating the solubility, lipophilicity, and bioavailability of potential Active Pharmaceutical Ingredients (APIs) . The compound is typically synthesized via nucleophilic substitution between 4-tert-butylbenzyl chloride and butan-2-amine, and is supplied with a high purity guarantee of 95.0% or higher . It is exclusively for use in laboratory research, such as in organic synthesis and the development of novel therapeutic agents . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N.ClH/c1-6-12(2)16-11-13-7-9-14(10-8-13)15(3,4)5;/h7-10,12,16H,6,11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQSOGOVVJBTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride typically involves the reaction of butan-2-ylamine with 4-tert-butylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted amines.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a pharmacological agent due to its unique structural features. Preliminary studies suggest that it may exhibit:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress .
  • Anticancer Activity : Derivatives of amine compounds are known to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways .
  • Neurological Effects : Given its structural similarity to psychoactive compounds, it may influence neurotransmitter systems, warranting further investigation into its therapeutic potential for neurological disorders .

Research indicates that compounds with amine functionalities can interact with various biological targets:

  • Neurotransmitter Modulation : The compound may act on neurotransmitter receptors, influencing neuronal signaling pathways.
  • Antiproliferative Activity : In vitro studies have shown that similar compounds can inhibit cancer cell growth through DNA interactions .

Case Studies

  • Antidepressant Effects : A study utilizing computer-aided prediction models indicated that this compound might exhibit significant antidepressant activity through interactions with neurotransmitter systems .
  • Antitumor Research : In vitro assays demonstrated that fluorinated analogs could induce apoptosis in cancer cells without a biphasic dose-response relationship, suggesting promising avenues for cancer therapy .
  • Antimicrobial Testing : Experiments confirmed the compound's effectiveness against various microbial strains, highlighting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and inferred properties of the target compound with analogs:

Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight Key Features
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine HCl Butan-2-yl 4-tert-butylbenzyl C₁₆H₂₆ClN 267.84 High lipophilicity due to tert-butyl; secondary amine
(Butan-2-yl)(3-phenylbutyl)amine HCl Butan-2-yl 3-phenylbutyl C₁₄H₂₄ClN 241.80 Flexible phenylbutyl chain; lower molecular weight
{3-(Adamantan-1-yl)methoxy...} HCl Adamantylmethoxypropyl Butan-2-yl C₁₈H₃₂ClNO₂ 343.91 Bulky adamantane group; ether linkage introduces polarity
Butenafine HCl Naphthylmethyl, Methyl 4-tert-butylbenzyl C₂₃H₂₇ClN 368.93 Tertiary amine; naphthalene enhances aromatic interactions
Key Observations:
  • Lipophilicity : The tert-butyl group in the target compound and Butenafine increases hydrophobicity compared to the phenylbutyl group in . Adamantane in adds rigidity but may reduce solubility.
  • Amine Classification: The target compound is a secondary amine, whereas Butenafine is tertiary.

Functional and Pharmacological Insights

(a) Butenafine HCl (Antifungal Agent)

Butenafine inhibits squalene epoxidase, a key enzyme in fungal ergosterol synthesis. However, Butenafine’s tertiary amine and naphthylmethyl group may confer higher affinity for fungal targets .

(b) Adamantane-Containing Analog

The adamantane moiety in introduces steric bulk and metabolic stability, often exploited in antiviral drugs. Compared to the target compound, this analog’s ether linkage could alter pharmacokinetics (e.g., slower clearance).

(c) Phenylbutyl Derivative

The flexible 3-phenylbutyl chain in may enhance membrane permeability but reduce target specificity. Its lower molecular weight (241.80 vs. 267.84) suggests differences in diffusion rates.

Biological Activity

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring an amine functional group and a complex aromatic moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Characteristics

The compound can be described by the following structural features:

  • Amine Functional Group : Contributes to the compound's reactivity and interaction with biological targets.
  • 4-tert-butylphenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Butan-2-yl Moiety : Provides steric bulk, potentially affecting the compound's pharmacokinetics.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets depend on the specific application and context in which the compound is used.

Antioxidant Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant capabilities. These compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems.

Anticancer Activity

Research has shown that amine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways. This suggests that this compound may possess similar anticancer properties.

Neurological Effects

Given its structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems. This warrants further investigation into its potential as a therapeutic agent for neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
4-tert-butylanilineAniline derivative with tert-butyl groupKnown for neuroprotective effects
N,N-Diethyl-m-toluamideSimilar amine structureExhibits analgesic properties
1-(4-tert-butylphenyl)-2-methylpropan-1-oneKetone derivativePotential anti-inflammatory effects

The presence of the tert-butyl group in this compound imparts specific steric and electronic properties that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Activity : A study on related alkaloids demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
  • Neuroprotective Effects : Research on 4-tert-butylaniline revealed its ability to protect neuronal cells from oxidative damage, suggesting that this compound may exhibit similar protective effects due to its structural characteristics.
  • Anticancer Mechanisms : Investigations into amine derivatives have shown their ability to induce apoptosis in cancer cells, highlighting a promising avenue for further research into the anticancer potential of this compound .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride to maximize yield?

  • Methodological Answer : Multi-step synthesis is typically required, starting with functional group introduction (e.g., tert-butyl via Friedel-Crafts alkylation) followed by amine coupling. Key reagents include anhydrous reducing agents (e.g., LiAlH4 for amine formation) and acid catalysts for intermediates. Stepwise monitoring via TLC or HPLC is critical. For example, tert-butyl-containing analogs in were synthesized under anhydrous conditions with rigorous temperature control. Yield optimization may involve varying stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves substituent positions on the aromatic ring and butan-2-yl chain.
  • HRMS : Confirms molecular weight and fragmentation patterns (e.g., used HRMS for a tert-butylamine derivative, achieving 0.1 ppm accuracy).
  • X-ray crystallography : Determines absolute configuration if chiral centers exist (e.g., highlights crystal structure analysis for similar amines).
  • FT-IR : Identifies N-H and C-Cl stretches in the hydrochloride salt .

Q. How can researchers determine the solubility profile of this compound in various solvents?

  • Methodological Answer : Use the shake-flask method: dissolve excess compound in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify concentration via UV-Vis (λmax ~250–300 nm for aryl amines). Compare with structurally similar compounds, such as tert-butylphenyl derivatives in , which show higher solubility in polar aprotic solvents due to the hydrochloride salt’s ionic nature .

Advanced Research Questions

Q. How can enantiomeric purity of the compound be assessed, given its chiral centers?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Calibrate with racemic mixtures.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., ’s chiral SMILES notation indicates sensitivity to stereochemistry).
  • Stereoselective synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) to minimize racemization during amine formation .

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal assays : Validate receptor binding affinity using both radioligand displacement (e.g., ³H-labeled assays) and SPR (surface plasmon resonance).
  • Control for salt form : Ensure consistent counterion (HCl) concentration, as free base vs. hydrochloride salts alter solubility and bioactivity (e.g., highlights purity ≥98% for reliable pharmacological data).
  • Batch-to-batch reproducibility : Use HRMS and elemental analysis to confirm compound integrity across studies .

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine group reactivity).
  • Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina. ’s DFT studies on analogous complexes validate this approach.
  • MD simulations : Assess stability in aqueous vs. lipid bilayer environments (e.g., GROMACS with CHARMM force fields) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields for this compound?

  • Methodological Answer :

  • Parameter standardization : Document reaction temperature (±2°C), stirring rate, and moisture control (e.g., emphasizes anhydrous conditions for reduction steps).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidation of tert-butyl groups).
  • Scale-up adjustments : Pilot reactions at 1 mmol vs. 10 mmol scales may require altered heating/cooling rates .

Methodological Tables

Technique Application Example from Evidence
HRMSMolecular weight confirmation22% yield compound in
Chiral HPLCEnantiomer resolutionChiral SMILES in
DFT (B3LYP/6-31G*)Reactivity predictionCrystal structure in

Key Considerations

  • Salt form impact : Hydrochloride salts enhance water solubility but may alter receptor binding vs. free bases.
  • Chiral integrity : Document storage conditions (e.g., -20°C in ) to prevent racemization during long-term studies.

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